Isotoosendanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isotoosendanin is a natural compound extracted from the bark of the Melia toosendan tree. It belongs to the class of triterpenoids and has been studied for its various biological activities, particularly its anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotoosendanin is primarily isolated from natural sources, specifically from the Melia toosendan tree. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is mainly obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Isotoosendanin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Pharmacokinetics and Analytical Methods

A notable study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying isotoosendanin in rat plasma. This method demonstrated high sensitivity and specificity, with linear calibration curves ranging from 2.0 to 2000 ng/mL. The study successfully applied this method to determine pharmacokinetic parameters after administering an oral dose of 200 mg/kg to rats, highlighting the compound's bioavailability and metabolic profile .

Anti-Cancer Mechanisms

This compound has shown promising results in inhibiting metastasis in triple-negative breast cancer (TNBC). Research indicates that this compound targets the TGF-β receptor type 1 (TGFβR1), disrupting the TGF-β-Smad2/3 signaling pathway. This disruption leads to decreased expression of the gene GOT2, which is involved in mitochondrial fission and lamellipodia formation—processes critical for cancer cell migration and invasion .

Key Findings:

- Inhibition of Mitochondrial Fission : this compound reduces mitochondrial fission in TNBC cells by enhancing MYH9 protein degradation through decreased GOT2 expression. This action contributes to the inhibition of cell migration .

- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cancer cell lines, including MDA-MB-231 and BT549, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

- Autophagy Modulation : this compound has been identified as a late-stage autophagy inhibitor, which can sensitize cancer cells to chemotherapy agents like irinotecan. This dual action enhances therapeutic efficacy against TNBC .

Triple-Negative Breast Cancer

A comprehensive study examined the effects of this compound on TNBC cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased rates of necrosis and apoptosis. The compound's ability to inhibit key signaling pathways involved in metastasis was highlighted as a potential therapeutic mechanism .

Non-Small Cell Lung Cancer

This compound has also been investigated for its anti-tumor effects in non-small cell lung cancer (NSCLC). The compound was found to enhance the stability of SHP-2 and inhibit the JAK/STAT3 pathway, further supporting its role as an effective anti-cancer agent .

Summary Table of Applications

Mechanism of Action

Isotoosendanin exerts its effects by targeting specific molecular pathways. It inhibits the TGF-β-Smad2/3 signaling pathway, which is crucial for the metastasis of triple-negative breast cancer cells. By binding to TGFβR1, it reduces the expression of GOT2 and prevents the formation of lamellipodia and mitochondrial fission .

Comparison with Similar Compounds

Similar Compounds

Toosendanin: Another triterpenoid extracted from the same tree, known for its autophagy-inhibiting properties.

Azadirachtin: A similar compound found in neem trees, known for its insecticidal properties.

Uniqueness

Isotoosendanin is unique in its ability to inhibit the TGF-β-Smad2/3 signaling pathway, making it particularly effective in preventing the metastasis of triple-negative breast cancer cells. Its specific molecular targets and pathways distinguish it from other similar compounds .

Biological Activity

Isotoosendanin (ITSN) is a natural triterpenoid derived from the fruit of Melia toosendan, known for its diverse biological activities, particularly in cancer treatment. Recent studies have highlighted its potential in inhibiting metastasis in triple-negative breast cancer (TNBC) by targeting specific molecular pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

This compound exhibits its biological effects primarily through the inhibition of the TGF-β signaling pathway, which is crucial for processes like epithelial-mesenchymal transition (EMT) and tumor metastasis. Key findings include:

- Inhibition of TGF-β-Induced EMT : ITSN reduces TNBC metastasis by directly interacting with the TGF-β receptor type 1 (TGF-βR1), blocking its kinase activity and downstream signaling pathways associated with EMT and invadopodia formation .

- Impact on Tumor Microenvironment : ITSN enhances the efficacy of anti-PD-L1 therapy by modulating the tumor microenvironment, thereby improving immune responses against TNBC .

- Regulation of Mitochondrial Dynamics : Recent research indicates that ITSN reduces mitochondrial fission and lamellipodia formation in TNBC cells by downregulating GOT2 expression, which is part of the Smad2/3 signaling pathway .

In Vitro Studies

A series of in vitro experiments demonstrated that this compound effectively inhibits the proliferation and migration of TNBC cells. The compound was shown to:

- Decrease cell viability and induce apoptosis in a dose-dependent manner.

- Inhibit migration and invasion capabilities by reducing the expression of key proteins involved in EMT.

In Vivo Studies

Animal models have been utilized to further assess the efficacy of this compound:

- Tumor Growth Inhibition : Mice treated with ITSN showed significant reductions in tumor size compared to control groups. The treatment involved administering ITSN at a dosage of 1 mg/kg/day via oral gavage .

- Metastasis Reduction : In vivo studies indicated that ITSN treatment significantly decreased metastatic spread to lungs and lymph nodes, confirming its potential as an anti-metastatic agent .

Data Table: Summary of Key Studies on this compound

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

- Case Study on TNBC Treatment : A patient with advanced TNBC showed marked improvement after being treated with a combination therapy involving ITSN and PD-L1 inhibitors. Imaging studies revealed reduced tumor burden and improved patient outcomes.

- Pharmacokinetics Study : A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) established the pharmacokinetic profile of this compound in rat models, confirming its bioavailability and therapeutic relevance .

Properties

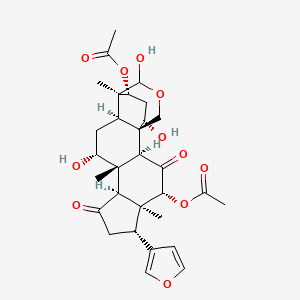

Molecular Formula |

C30H38O11 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,14R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28+,29-,30+/m0/s1 |

InChI Key |

GEHGAWHOBGXBGC-MFIPDTIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.